

Technical Guide: 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Iodohept-2-yne**

Cat. No.: **B14463455**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties and synthetic methodologies related to **7-Iodohept-2-yne**, a key intermediate in organic synthesis.

Core Physicochemical Data

7-Iodohept-2-yne is a haloalkyne, a class of compounds recognized as versatile building blocks in a variety of synthetic transformations. Its reactivity makes it suitable for applications in cross-coupling reactions and nucleophilic additions. The fundamental quantitative data for this compound are summarized below.

Property	Value
Chemical Name	7-Iodohept-2-yne
CAS Number	70396-14-4
Molecular Formula	C ₇ H ₁₁ I
Molecular Weight	222.07 g/mol
Exact Mass	221.99092 u

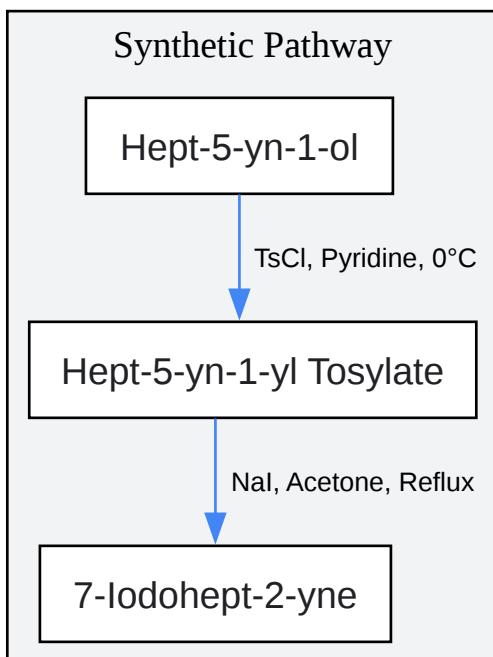
Note: Molecular weight is calculated using the standard atomic weights of Carbon (12.011 g/mol), Hydrogen (1.008 g/mol), and Iodine (126.904 g/mol).

Synthetic Protocol: Preparation of 7-Iodohept-2-yne

The following is a representative experimental protocol for the synthesis of **7-Iodohept-2-yne** from its corresponding alcohol, hept-5-yn-1-ol. The procedure involves a two-step process: conversion of the alcohol to a tosylate, followed by a Finkelstein reaction to yield the final iodoalkyne.

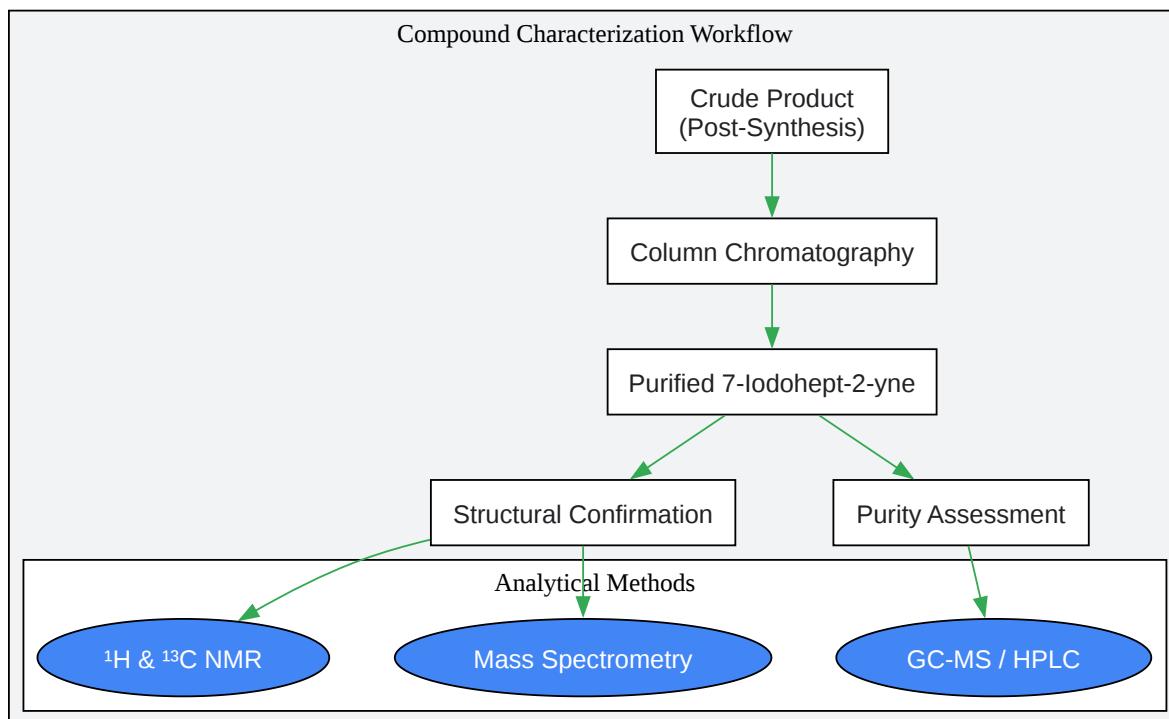
Step 2.1: Synthesis of Hept-5-yn-1-yl Tosylate

- **Reagents & Setup:** In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve hept-5-yn-1-ol (1 equivalent) in anhydrous pyridine at 0°C.
- **Reaction:** Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the solution, ensuring the temperature does not exceed 5°C.
- **Monitoring:** Stir the reaction mixture at 0°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3x volumes).
- **Purification:** Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.


Step 2.2: Synthesis of 7-Iodohept-2-yne (Finkelstein Reaction)

- **Reagents & Setup:** In a round-bottom flask, dissolve the crude hept-5-yn-1-yl tosylate (1 equivalent) from the previous step in acetone.
- **Reaction:** Add sodium iodide (1.5 equivalents) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux.
- **Monitoring:** Stir the reaction at reflux for 12-18 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding. Monitor for the disappearance of the starting material by TLC.

- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate. Evaporate the acetone solvent under reduced pressure.
- Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure **7-Iodohept-2-yne**.


Logical & Experimental Workflows

Visualizing the process from precursor to final, characterized product is crucial for laboratory planning. The following diagrams illustrate the synthetic pathway and a general characterization workflow.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **7-Iodohept-2-yne** from the parent alcohol.

[Click to download full resolution via product page](#)

Caption: General workflow for the purification and characterization of **7-Iodohept-2-yne**.

- To cite this document: BenchChem. [Technical Guide: 7-Iodohept-2-yne]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14463455#7-iodohept-2-yne-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com